3-Fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile
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Overview
Description
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile is a compound that belongs to the class of naphthyridine derivatives. . The compound’s structure consists of a benzonitrile moiety substituted with a fluoro group and a 1,6-naphthyridine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile typically involves the following steps:
Formation of the 1,6-naphthyridine core: This can be achieved through various synthetic strategies, such as cyclization reactions involving pyridine derivatives.
Introduction of the fluoro group: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed to introduce the fluoro group at the desired position.
Coupling with benzonitrile: The final step involves coupling the fluoro-substituted 1,6-naphthyridine with benzonitrile using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitrile positions using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe), ammonia (NH3), and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the areas of anticancer, anti-HIV, and antimicrobial agents.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Chemical Biology: The compound can be utilized in chemical biology to investigate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-(trifluoromethyl)benzonitrile: Another fluoro-substituted benzonitrile with different biological activities and applications.
1,5-naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents, leading to varied biological activities and applications.
Uniqueness
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile is unique due to its specific combination of a fluoro-substituted benzonitrile and a 1,6-naphthyridine core. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H8FN3 |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-fluoro-5-(1,6-naphthyridin-7-yl)benzonitrile |
InChI |
InChI=1S/C15H8FN3/c16-13-5-10(8-17)4-12(6-13)15-7-14-11(9-19-15)2-1-3-18-14/h1-7,9H |
InChI Key |
PSQNPPVCWZBHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2N=C1)C3=CC(=CC(=C3)C#N)F |
Origin of Product |
United States |
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